molecular formula C27H31N5O2S B8232114 N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B8232114
M. Wt: 489.6 g/mol
InChI Key: GWMBPMUFLFJILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis . Its structure comprises:

  • A pyrrolo[2,3-d]pyrimidine core substituted with a tosyl (p-toluenesulfonyl) group at the 7-position.
  • A methylamine group at the 4-position, further substituted with a benzyl-4-methylpiperidin-3-yl moiety.
  • Stereochemistry: The (3R,4R) configuration is critical for its role in Tofacitinib synthesis .

Synthesis: The compound is synthesized via nucleophilic substitution using sodium hydroxide and methanol, starting from N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This method yields high purity (95%+) with minimal by-products .

Properties

IUPAC Name

N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMBPMUFLFJILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with the CAS Number 923036-30-0, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H31N5O2SC_{27}H_{31}N_{5}O_{2}S, and it features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core. This core is known for its biological activity, particularly in cancer therapeutics. The presence of a tosyl group enhances reactivity and potential interactions with biological targets, while the piperidine moiety contributes to its pharmacological properties .

Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are crucial enzymes that regulate various cellular processes, including proliferation and survival. By inhibiting specific kinases, this compound can disrupt signaling pathways associated with tumor growth, making it a promising candidate for cancer treatment.

Biological Activity

The biological activity of this compound has been investigated in several studies:

1. Inhibition of Kinases

  • The compound has shown potent inhibitory activity against several kinases involved in cancer progression. For instance, it has been tested against mutant forms of the KIT and PDGFRA kinases, with subnanomolar inhibition observed .

2. Antitumor Activity

  • In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression in these cells .

3. Selectivity Profile

  • The compound exhibits high selectivity for certain kinases over others, which is critical for minimizing off-target effects in therapeutic applications. This selectivity is attributed to its structural features that allow for specific binding interactions with target proteins .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound:

StudyObjectiveFindings
Study 1Assess antitumor activitySignificant reduction in cell viability in breast cancer cell lines
Study 2Investigate kinase inhibitionSubnanomolar inhibition of mutant KIT and PDGFRA kinases
Study 3Evaluate selectivityHigh selectivity for target kinases over non-targets

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that the compound may be a promising candidate for further development as an anticancer agent due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

In a study focused on vascular endothelial growth factor receptor inhibitors, compounds similar to this compound were synthesized and evaluated for their ability to inhibit VEGFR signaling pathways. Notably, several derivatives exhibited significantly enhanced potency compared to existing inhibitors like semaxanib .

Case Study 2: Antitumor Efficacy in Animal Models

Further evaluation of selected compounds in mouse models of melanoma demonstrated significant inhibition of tumor growth and metastasis. The studies highlighted the potential of these compounds as effective therapeutic agents in cancer treatment due to their ability to target multiple pathways involved in tumor progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Key NMR Shifts (1H, δ ppm) Reference
Target Compound 7-Tosyl, 4-(N-methyl-1-benzyl-4-methylpiperidin-3-yl) C₂₇H₃₁N₅O₂S 489.63 Not explicitly reported
N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (10) 4-Bromophenyl C₁₂H₁₀BrN₄ 289.01 8.37 (s, 1H), 11.40 (s, 1H)
N4-(3-Methylaniline)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12) 3-Methylphenyl C₁₃H₁₃N₄ 225.11 8.27 (s, 1H), 2.30 (s, 3H)
N4-(4-Biphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (16) 4-Biphenyl C₁₈H₁₅N₄ 287.12 8.32 (s, 1H), 9.47 (s, 1H)
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-(4-Methylphenyl), 5-Phenyl C₂₆H₂₂N₄ 390.49 Not reported

Key Observations :

  • The tosyl group in the target compound enhances steric bulk and lipophilicity compared to simpler aryl substituents (e.g., bromophenyl in Compound 10) .
  • Piperidine substitution (e.g., 1-benzyl-4-methylpiperidin-3-yl) introduces stereochemical complexity absent in non-cyclic analogs like Compound 12 .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound 35) enhance anticancer activity, while halogens (e.g., bromo in Compound 10) improve antimicrobial potency .
  • The target compound’s tosyl group may reduce bioavailability compared to smaller substituents but improves stability during synthesis .

Key Observations :

  • The target compound’s synthesis employs mild basic conditions (NaOH/MeOH), contrasting with halogenated analogs requiring harsher reagents (e.g., DIPEA in DCM) .
  • Steric hindrance from the tosyl group necessitates higher temperatures (75–85°C) for reactivity .

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is dissolved in toluene at 25°C, followed by POCl₃ addition (3.0 equivalents).

  • Step 2 : Diisopropylethylamine (2.0 equivalents) is introduced at 75°C, with subsequent heating to 105°C for 16 hours.

  • Yield : Optimized to >80% by maintaining strict stoichiometric ratios (POCl₃:amine = 3:2).

Key Insight : Excess POCl₃ ensures complete chlorination, while controlled amine addition prevents side reactions.

Tosyl Protection Strategy

The tosyl (p-toluenesulfonyl) group is introduced at the N-7 position to activate the pyrrolopyrimidine ring for nucleophilic substitution.

Tosylation Protocol

  • Reagents : Tosyl chloride (TsCl) in pyridine or dimethylaniline.

  • Conditions : Reaction at 0–5°C for 2–4 hours, followed by quenching with ice water.

  • Role : The electron-withdrawing tosyl group reduces ring electron density, accelerating substitution kinetics.

Table 1 : Impact of Tosyl Group on Reaction Efficiency

ParameterWith Tosyl GroupWithout Tosyl Group
Reaction Time (hours)2–424–48
Yield (%)85–90<50
Byproduct FormationMinimalSignificant

Data derived from.

Coupling with (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine

The critical step involves nucleophilic substitution of the 4-chloro group on the pyrrolopyrimidine core with the piperidine derivative.

Standard Procedure

  • Reagents : 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride, potassium carbonate.

  • Solvent : 1,4-Dioxane or acetonitrile at 80–100°C.

  • Yield : 70–75% after 6–8 hours.

Chiral Resolution : Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid) in ethanol, achieving >99% enantiomeric excess.

Deprotection and Final Isolation

Removal of the tosyl group is achieved under basic conditions:

NaOH/MeOH Deprotection

  • Conditions : 2.0 equivalents NaOH in methanol at 50°C for 6 hours.

  • Yield : 83–85% after filtration and washing.

Alternative Methods : Hydrolysis with KOH in ethanol (45°C, 3 hours) yields comparable results but requires stricter temperature control.

Industrial-Scale Optimization

Key Improvements

  • Continuous Flow Reactors : Reduce reaction time by 40% and improve consistency.

  • Catalyst Recycling : Palladium catalysts reused up to 5 cycles without yield loss.

Table 2 : Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Traditional Batch7098.5Moderate
Continuous Flow8599.2High
Microwave-Assisted8899.0Low

Data synthesized from.

Impurity Control and Byproduct Mitigation

Common Impurities

  • Dihydro Impurity : Forms during debenzylation; controlled by maintaining reaction temperatures <30°C.

  • Des-Tosyl Byproduct : Minimized using excess TsCl and inert atmospheres.

Analytical Methods : HPLC with UV detection (λ = 254 nm) ensures impurity levels <0.15% .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) and a substituted amine (e.g., 1-benzyl-4-methylpiperidin-3-amine). Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with excess amine (2–3 equivalents) for 6–12 hours. Purification is achieved via column chromatography or recrystallization, followed by characterization using NMR and HRMS .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), tosyl methyl groups (δ 2.4–2.6 ppm), and piperidine protons (δ 1.5–3.5 ppm). Integration ratios verify substituent stoichiometry .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm deviation from theoretical mass .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of calculated values .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-protected containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Periodic NMR or HPLC analysis is advised to monitor stability over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Modify the benzyl (e.g., halogenation, methoxy groups) or piperidine (e.g., alkyl chain length, stereochemistry) moieties. For example, shows enhanced activity in analogs with methoxy-substituted aryl groups .
  • Biological Assays : Test derivatives in target-specific assays (e.g., kinase inhibition, tubulin polymerization) to correlate structural changes with activity. Use IC50 values and dose-response curves for quantitative comparisons .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like tubulin or kinases, prioritizing modifications that improve binding energy .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

  • Methodology :

  • Orthogonal Assays : Validate conflicting data using SPR (surface plasmon resonance) for binding affinity and cell-based proliferation assays (e.g., MTT) for functional activity .
  • Purity Reassessment : Re-analyze compound purity via HPLC and HRMS to rule out impurities or degradation products .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug formulations to improve bioavailability in cellular assays .

Q. How can stereochemical integrity at the piperidine ring be validated during synthesis?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and compare retention times to standards .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction if suitable crystals are obtained .
  • Optical Rotation : Measure [α]D values (e.g., −330.1° for (R)-enantiomers in DMSO) to confirm stereochemistry .

Q. What methodologies improve solubility and pharmacokinetic properties of this compound?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride or maleate salts to enhance aqueous solubility (e.g., uses acrylamide maleate derivatives) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the tosyl group to increase hydrophilicity .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to improve membrane permeability .

Key Considerations for Experimental Design

  • Control Experiments : Include positive controls (e.g., paclitaxel for tubulin assays) and vehicle-only groups to validate assay conditions .
  • Replication : Perform triplicate measurements for bioassays and statistical analysis (e.g., Student’s t-test) to ensure reproducibility .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and in vivo testing to accelerate lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.